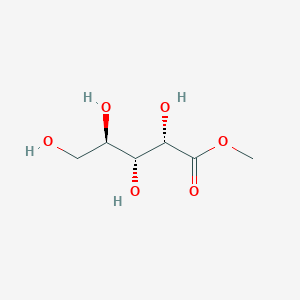
Methyl arabinonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl arabinonate: is an organic compound derived from D-arabinonic acid. It is an ester formed by the reaction of D-arabinonic acid with methanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.
Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: D-arabinonic acid and methanol.
Oxidation: Various oxidized derivatives of D-arabinonic acid.
Reduction: Alcohol derivatives of D-arabinonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
D-Arabinonic acid: The parent compound of D-arabinonic acid, methyl ester.
D-Arabinose: A related sugar that can be converted to D-arabinonic acid.
D-Arabinono-1,4-lactone: A lactone derivative of D-arabinonic acid.
Uniqueness: Methyl arabinonate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This esterification enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
15909-68-9 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
JWILWRLEBBNTFH-WDCZJNDASA-N |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
Isomerische SMILES |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
COC(=O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
23009-76-9 15909-68-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















